molecular formula C23H25N5O2 B6501711 6-[4-(2-methoxybenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyridazin-3-amine CAS No. 946319-40-0

6-[4-(2-methoxybenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyridazin-3-amine

Cat. No.: B6501711
CAS No.: 946319-40-0
M. Wt: 403.5 g/mol
InChI Key: KMXIHHNZRQZTEF-UHFFFAOYSA-N
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Description

6-[4-(2-methoxybenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyridazin-3-amine is a useful research compound. Its molecular formula is C23H25N5O2 and its molecular weight is 403.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 403.20082506 g/mol and the complexity rating of the compound is 546. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The compound “6-[4-(2-methoxybenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyridazin-3-amine” has been found to target Mycobacterium tuberculosis H37Ra and acetylcholinesterase (AChE) . Mycobacterium tuberculosis H37Ra is a strain of the bacterium that causes tuberculosis, while AChE is an enzyme that hydrolyzes acetylcholine, a neurotransmitter involved in many functions including muscle movement and memory.

Mode of Action

This compound interacts with its targets in different ways. In the case of Mycobacterium tuberculosis H37Ra, it exhibits significant anti-tubercular activity . For AChE, it acts as an inhibitor, preventing the enzyme from breaking down acetylcholine, thereby increasing the levels of this neurotransmitter .

Biochemical Pathways

The compound affects the biochemical pathways associated with its targets. In the cholinergic system, by inhibiting AChE, it prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter .

Pharmacokinetics

The compound has been described as having a promising pharmacokinetic profile .

Result of Action

The result of the compound’s action depends on its target. In the case of Mycobacterium tuberculosis H37Ra, it exhibits anti-tubercular activity, potentially leading to the death of the bacterium . When targeting AChE, it increases the levels of acetylcholine, which could have various effects depending on the specific context, such as improved muscle movement or memory .

Properties

IUPAC Name

(2-methoxyphenyl)-[4-[6-(4-methylanilino)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O2/c1-17-7-9-18(10-8-17)24-21-11-12-22(26-25-21)27-13-15-28(16-14-27)23(29)19-5-3-4-6-20(19)30-2/h3-12H,13-16H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMXIHHNZRQZTEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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